2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride
CAS No.: 1197539-31-3
Cat. No.: VC5997854
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197539-31-3 |
|---|---|
| Molecular Formula | C12H13ClN2O |
| Molecular Weight | 236.7 |
| IUPAC Name | 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C12H12N2O.ClH/c1-9-3-2-4-10(7-9)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H |
| Standard InChI Key | XFRYWOIXRWWJPV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)CC2=NC=CN2.Cl |
Introduction
Structural Characteristics and Molecular Architecture
The compound’s base structure, 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one, has a molecular formula of C₁₂H₁₂N₂O, with the hydrochloride form adding a chlorine atom and a hydrogen (C₁₂H₁₃ClN₂O). The SMILES notation (CC1=CC(=CC=C1)C(=O)CC2=NC=CN2) confirms the connectivity: a 3-methylphenyl group (attached at the ketone’s α-position) and an imidazole ring connected by a two-carbon chain . The InChIKey (KCFPQKCYLRGFFL-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Aromatic and Heterocyclic Features
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3-Methylphenyl Group: Introduces lipophilicity, potentially enhancing membrane permeability in biological systems. The methyl group at the meta position sterically influences reactivity at the phenyl ring’s ortho and para positions.
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Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms. The 2-position nitrogen participates in hydrogen bonding, while the 1-position nitrogen (protonated in the hydrochloride salt) contributes to solubility in polar solvents .
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Ketone Functional Group: The ethanone bridge between the aromatic and heterocyclic moieties may serve as a site for nucleophilic addition reactions or further derivatization.
Predicted Physicochemical Properties
Data from collision cross-section (CCS) predictions and computational models provide insights into the compound’s behavior under analytical conditions :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 201.10224 | 145.0 |
| [M+Na]+ | 223.08418 | 157.9 |
| [M+NH₄]+ | 218.12878 | 152.6 |
| [M-H]- | 199.08768 | 147.0 |
These values are critical for mass spectrometry workflows, aiding in compound identification and differentiation from structural analogs. The higher CCS for sodium adducts ([M+Na]+ = 157.9 Ų) compared to protonated forms suggests increased ion mobility resistance due to adduct size .
Solubility and Partitioning
While experimental solubility data are unavailable, log P predictions (partition coefficient) can be inferred from structural analogs:
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The imidazole ring’s polarity enhances water solubility, counterbalanced by the lipophilic 3-methylphenyl group.
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Estimated log P: ~1.5–2.0 (moderate lipophilicity), suggesting compatibility with both aqueous and organic phases.
Synthetic Pathways and Challenges
No published synthesis routes exist for this compound, but plausible strategies can be extrapolated from related imidazole derivatives :
Hypothetical Synthesis Route
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Friedel-Crafts Acylation: React m-xylene with chloroacetyl chloride in the presence of AlCl₃ to form 1-(3-methylphenyl)-2-chloroethan-1-one.
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Nucleophilic Substitution: Replace the chlorine atom with imidazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF).
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Hydrochloride Formation: Treat the free base with HCl gas in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Key Challenges:
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Steric hindrance from the 3-methyl group may reduce acylation efficiency.
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Imidazole’s dual nitrogen sites risk regioselectivity issues during substitution.
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